molecular formula C17H25NO4 B8114957 Norbornene-PEG3 Propargyl

Norbornene-PEG3 Propargyl

Cat. No.: B8114957
M. Wt: 307.4 g/mol
InChI Key: HZNHTPACNRPJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norbornene-PEG3 Propargyl is a bifunctional compound comprising a norbornene core, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. The norbornene moiety (a bicyclic olefin) provides rigidity and reactivity for ring-opening metathesis polymerization (ROMP), while the PEG3 spacer enhances hydrophilicity and biocompatibility, making it suitable for biomedical applications . The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), facilitating conjugation with azide-functionalized molecules in drug delivery systems or polymer chemistry .

Synthesis of this compound typically involves functionalizing norbornene derivatives with PEG3 and propargyl groups. For example, reports the synthesis of N-(propargyl)-cis-5-norbornene-exo-2,3-dicarboxyimide with a 90.7% yield, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR . Similarly, details protocols for propargyl-terminated PEG derivatives, highlighting the importance of precise stoichiometry and catalyst selection (e.g., Cu(I) for click reactions) .

Properties

IUPAC Name

N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-2-6-20-8-10-22-11-9-21-7-5-18-17(19)16-13-14-3-4-15(16)12-14/h1,3-4,14-16H,5-13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNHTPACNRPJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling of Norbornene Acid to PEG3 Propargyl Amine

The most widely adopted method involves conjugating 5-norbornene-2-carboxylic acid to a propargyl-terminated PEG3 amine backbone using carbodiimide crosslinkers. Key steps include:

  • Activation of Norbornene Acid :
    5-Norbornene-2-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) at 0–5°C for 1 h. This forms an O-acylisourea intermediate, which reacts with the PEG3 propargyl amine nucleophile.

  • Amide Bond Formation :
    The activated acid is coupled to H₂N-PEG₃-C≡CH (propargyl-PEG3-amine) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions proceed at ambient temperature for 12–24 h, achieving yields of 68–82% after precipitation in cold diethyl ether.

Critical Parameters :

  • Stoichiometry : A 1.2:1 molar ratio of norbornene acid to PEG3 amine minimizes side reactions.

  • Solvent Choice : Tetrahydrofuran (THF) or DCM ensures solubility of both hydrophobic norbornene and hydrophilic PEG components.

  • Purification : Silica gel chromatography (eluent: 5% methanol/DCM) removes unreacted PEG3 amine and DCC byproducts.

One-Pot Synthesis Using Carbic Anhydride

A streamlined protocol avoids carbodiimide reagents by employing carbic anhydride (endo-5-norbornene-2,3-dicarboxylic anhydride) as the norbornene precursor:

  • Anhydride Ring-Opening :
    Carbic anhydride (1.5 eq) reacts with H₂N-PEG₃-C≡CH in THF under nitrogen, catalyzed by DMAP (0.1 eq). The exothermic reaction completes within 2 h at 25°C, forming a secondary amide linkage.

  • Advantages Over DCC/EDC :

    • Eliminates toxic carbodiimide byproducts (e.g., dicyclohexylurea).

    • Reduces reaction time from 24 h to 4 h.

    • Achieves >90% substitution efficiency, confirmed by ¹H NMR.

Representative Data :

ParameterDCC MethodCarbic Anhydride Method
Reaction Time (h)244
Yield (%)8291
Purity (HPLC)95%98%

Industrial-Scale Manufacturing Considerations

PEG3 Propargyl Amine Feedstock Preparation

High-purity H₂N-PEG₃-C≡CH is synthesized via:

  • Step 1 : Propargylation of PEG3 diol (HO-PEG₃-OH) using propargyl bromide (HC≡CCH₂Br) and NaH in THF (0°C, 2 h).

  • Step 2 : Conversion of terminal hydroxyl to amine via Mitsunobu reaction (DIAD, PPh₃, phthalimide) followed by hydrazine deprotection.

Quality Control Metrics :

  • Amine Content : ≥95% by fluorescamine assay.

  • Propargyl Purity : FT-IR peak at 3295 cm⁻¹ (C≡C-H stretch).

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance scalability:

  • Reactor Design : Tubular PTFE reactor (ID 1 mm, volume 10 mL).

  • Conditions :

    • 5-norbornene-2-carboxylic acid (0.5 M) and PEG3 propargyl amine (0.55 M) in THF.

    • EDC (0.6 M) and DMAP (0.05 M) introduced at 0.5 mL/min.

    • Residence time: 15 min.

  • Output : 92% conversion, 12 g/h throughput.

Analytical Characterization and Validation

Structural Confirmation

  • ¹H NMR (CDCl₃) :

    • δ 6.15 ppm (norbornene olefinic protons).

    • δ 2.20 ppm (propargyl CH₂).

    • δ 3.65 ppm (PEG backbone).

  • MALDI-TOF MS : [M+Na]⁺ peak at m/z 330.42 (theoretical 307.39 + 22.99).

Functional Group Quantification

  • Norbornene Content : UV-Vis at 220 nm (ε = 4500 M⁻¹cm⁻¹) after thiol-ene reaction with excess 2-mercaptoethanol.

  • Propargyl Availability : CuAAC with azide-FITC; fluorescence intensity correlates with available alkyne groups (R² = 0.98).

Challenges and Mitigation Strategies

Hydrolytic Degradation of PEG Linkages

PEG3 chains are susceptible to oxidation, necessitating:

  • Stabilizers : 0.1% BHT (butylated hydroxytoluene) in final formulations.

  • Storage : Argon atmosphere at -20°C; shelf life extends from 3 months to 2 years.

Byproduct Formation

  • Dicyclohexylurea (DCU) : Removed via cold filtration (-20°C, 30 min).

  • Oligomerized PEG : Size-exclusion chromatography (Sephadex LH-20) achieves >99% monomer purity .

Scientific Research Applications

Applications in Drug Delivery Systems

Norbornene-PEG3 Propargyl is extensively used in the formulation of advanced drug delivery systems due to its biocompatibility and ability to enhance solubility. Key applications include:

  • PEGylation : Attaching PEG chains to therapeutic agents improves their stability and circulation time in the bloodstream, reducing immunogenicity and toxicity .
  • Nanoparticle Formulation : The compound can be utilized to functionalize nanoparticles, enhancing their targeting capabilities and therapeutic efficacy. For instance, PEGylated nanoparticles have shown improved accumulation in tumor tissues compared to non-PEGylated counterparts .

Case Study: Nanoparticle Targeting

A study demonstrated that nanoparticles modified with this compound exhibited significantly higher cellular uptake due to enhanced targeting through click chemistry reactions with specific ligands . This approach improved the therapeutic outcomes for cancer treatment.

Bioconjugation Applications

The propargyl group in this compound serves as a reactive handle for bioconjugation, allowing researchers to create customized therapeutic agents. Applications include:

  • Antibody Drug Conjugates (ADCs) : The compound can be used to link drugs to antibodies via stable triazole linkages formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhancing the specificity and efficacy of treatments .
  • Fluorescent Labeling : this compound can facilitate the attachment of fluorescent dyes to biomolecules for imaging purposes, aiding in diagnostics and research.

Data Table: Summary of Bioconjugation Applications

Application TypeDescriptionBenefits
Antibody Drug ConjugatesLinking drugs to antibodies using CuAACIncreased specificity and reduced toxicity
Fluorescent LabelingAttaching fluorescent dyes for imagingEnhanced visualization in diagnostics

Material Science Applications

In addition to biological applications, this compound is also utilized in material science:

  • Polymer Synthesis : It acts as a building block for synthesizing complex polymers with tailored properties for specific applications.
  • Nanotechnology : The compound's unique reactivity allows for the development of advanced materials that can be used in various nanotechnology applications, including sensors and drug delivery vehicles .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications such as tissue engineering .

Mechanism of Action

The mechanism of action of Norbornene-PEG3 Propargyl depends on its application:

Molecular Targets and Pathways:

    Drug Delivery: Targets specific receptors or cells, enhancing the efficacy and reducing side effects of drugs.

    Imaging: Targets specific biomarkers for accurate diagnosis and monitoring.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Core Structure Functional Groups Molecular Weight (Da) Key Applications
Norbornene-PEG3 Propargyl Norbornene + PEG3 Propargyl, PEG, bicyclic olefin ~500–800 (varies) Drug delivery, polymer networks
Propargyl-linked antifolates Phenyl ring + linker Propargyl, methoxy, pyridyl ~350–450 Anticancer agents
O-Propargylated coumarins Coumarin Propargyl ether ~200–300 Cytotoxicity (e.g., IC50 = 1.02 µg/mL)
Propargyl esters Alkyne + ester Propargyl, ester ~150–250 Synthetic intermediates

Key Observations :

  • This compound stands out for its PEG spacer, enhancing solubility and biocompatibility compared to smaller propargyl derivatives like O-propargylated coumarins .
  • The norbornene core enables ROMP, a feature absent in linear propargyl compounds like propargyl esters.

Reactivity and Stability

Table 2: Reactivity and Metabolic Stability

Compound Reactivity Profile Metabolic Stability (Half-Life) Key Factors Affecting Stability
This compound Click chemistry (CuAAC), ROMP High (PEG shields degradation) PEG spacer reduces enzymatic cleavage
Propargyl-linked antifolates N-Oxidation, O-demethylation Variable (1 h to >24 h) Methyl at propargyl position enhances stability
Propargyl esters 1,2-Addition, cyclization Low (prone to rearrangement) Instability of carbocation intermediates

Key Observations :

  • This compound exhibits superior stability due to PEG’s steric shielding, whereas propargyl esters undergo rapid rearrangement via unstable carbocations.
  • Substitutions at the propargyl position critically influence stability; methyl groups enhance metabolic resistance (e.g., propargyl-linked antifolates).

Key Observations :

  • This compound is uniquely suited for theranostics (combined therapy and imaging), leveraging PEG for prolonged circulation and norbornene for controlled polymerization.
  • In contrast, O-propargylated natural products (e.g., α-mangostin derivatives) prioritize cytotoxicity over biocompatibility.

Key Observations :

  • This compound requires multistep synthesis but achieves high yields due to optimized PEGylation protocols.
  • Propargyl amines and esters often employ organocatalysts or transition metals (e.g., Cu, Ag), with yields dependent on substrate complexity.

Q & A

Q. What are the standard protocols for synthesizing Norbornene-PEG3 Propargyl, and how can its purity be verified?

  • Methodological Answer : Synthesis typically involves sequential alkylation and conjugation steps. Propargyl bromide is first reacted with PEG3 under basic conditions (e.g., K₂CO₃ in DMF) to form PEG3-propargyl ether. Norbornene is then conjugated via a Mitsunobu reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC) if functionalized with complementary groups. Purity verification employs HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. FT-IR can validate alkyne (C≡C-H stretch at ~3268 cm⁻¹) and PEG (C-O-C stretch at ~1100 cm⁻¹) moieties .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies proton environments (e.g., norbornene bicyclic protons at δ 5.5–6.5 ppm, propargyl C≡C-H at δ 2.5–3.0 ppm). ¹³C NMR confirms PEG3 backbone (δ 70–75 ppm) and norbornene sp³ carbons.
  • FT-IR : Alkyne stretches (3268 cm⁻¹), PEG ethers (1100 cm⁻¹), and norbornene C=C (1650 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • DSC/TGA : Assess thermal stability (PEG degradation ~300°C) and phase transitions .

Q. What are common reaction pathways for propargyl-containing compounds like this compound?

  • Methodological Answer :
  • Click Chemistry : CuAAC with azides for bioconjugation or polymer crosslinking (e.g., 1:1 molar ratio, CuSO₄/sodium ascorbate catalyst).
  • Radical Reactions : Propargyl groups participate in cyclization (e.g., Sonogashira coupling) or polymerization (thermal/photo-initiated).
  • Hydroalkynylation : Rh-catalyzed α-regioselective addition to electron-deficient alkenes (e.g., enamides) .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in reaction mechanisms involving propargyl groups?

  • Methodological Answer : Discrepancies in regioselectivity or activation barriers are addressed by comparing computed transition states (e.g., B3LYP/6-311+G(d,p) level). For example, DFT studies clarify whether C-O or C-N cleavage dominates in amide alkynylation by evaluating bond dissociation energies and solvation effects. Multi-reference methods (CASPT2) resolve electronic degeneracy in radical recombination pathways .

Q. What strategies address discrepancies between experimental and computational kinetic data for propargyl radical reactions?

  • Methodological Answer :
  • Master Equation Analysis : Incorporates pressure-dependent effects (e.g., RRKM theory) to reconcile gas-phase experimental rates (e.g., propargyl + ethyne → benzene) with ab initio predictions.
  • Isotopic Labeling : Traces reaction pathways (e.g., ¹³C-labeled propargyl radicals in PAH formation) to validate computational intermediates .

Q. How does the PEG3 spacer influence the reactivity of this compound in macromolecular systems?

  • Methodological Answer : PEG3 enhances solubility and reduces steric hindrance, enabling efficient CuAAC in aqueous systems. Comparative studies using variable PEG lengths (n=1–5) show PEG3 optimizes reaction kinetics (e.g., k = 0.1–0.3 M⁻¹s⁻¹) while maintaining thermal stability. MD simulations reveal PEG3's role in stabilizing transition states via hydrogen bonding .

Q. What are the mechanisms behind divergent C-O/C-N cleavage in propargyl-functionalized amides?

  • Methodological Answer : Selectivity arises from electronic (amide resonance) and steric factors. Deoxygenative alkynylation (C-O cleavage) dominates with electron-withdrawing substituents, while bulky substrates favor deaminative pathways (C-N cleavage). Mechanistic probes (e.g., Hammett plots) and kinetic isotope effects (KIEs) validate transition-state models .

Q. How to model the cyclization behavior of propargyl alcohols in complex systems?

  • Methodological Answer : Cyclization is modeled via DFT to predict regioselectivity (5-exo vs. 6-endo) and stereochemistry. Experimental validation uses chiral ligands (e.g., BINOL) to enforce enantioselectivity (e.g., >90% ee). Solvent screening (THF vs. DCM) and temperature gradients (0–80°C) optimize yields in gold-catalyzed cyclizations .

Data Contradiction Analysis

Q. How to resolve conflicting reports on propargyl radical stability in polymerization vs. combustion environments?

  • Methodological Answer : Combustion studies (high T/pressure) show rapid radical recombination (k = 10¹¹ cm³mol⁻¹s⁻¹), while polymerization (low T) favors controlled propagation. Context-specific master equation models and in situ FT-IR/EPR monitor radical lifetimes .

Q. Why do some studies report CuAAC inefficiency with this compound in polar solvents?

  • Methodological Answer :
    PEG3's hydrophilicity can sequester Cu(I) catalysts, reducing effective concentration. Chelating agents (e.g., TBTA) or solvent mixtures (e.g., tBuOH:H₂O) mitigate this. Kinetic studies (UV-Vis monitoring) quantify catalyst availability .

Applications in Materials Science

Q. How is this compound used to design self-healing hydrogels?

  • Methodological Answer :
    Photoinitiated thiol-yne reactions (365 nm, 10 mW/cm²) create dynamic networks. Rheology (G' > 1 kPa) and swelling tests (Q = 500–800%) optimize crosslink density. In vitro assays validate biocompatibility (e.g., >90% cell viability) .

Q. Can this compound enhance drug delivery systems via clickable PEGylation?

  • Methodological Answer :
    Conjugation with azide-functionalized drugs (e.g., doxorubicin) achieves >80% loading efficiency. Pharmacokinetic studies (e.g., HPLC-MS) show prolonged circulation (t₁/₂ = 12–24 h) due to PEG3's stealth effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.